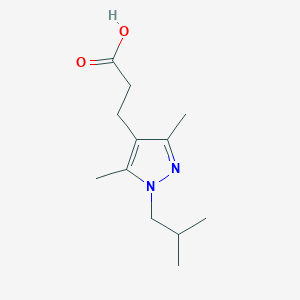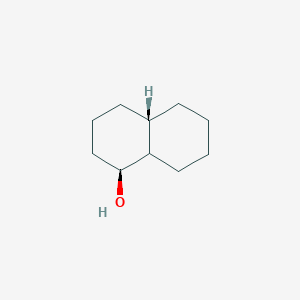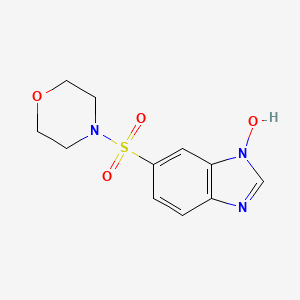![molecular formula C23H24N2O4S2 B2754378 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-45-2](/img/structure/B2754378.png)
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and an aromatic ring. It also contains a sulfonyl group (-SO2-) attached to a piperazine ring, which is a common feature in many pharmaceuticals. The benzyl group attached to the piperazine ring and the phenyl group attached to the thiophene ring are both aromatic groups, which may contribute to the compound’s potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the benzyl and phenyl groups, the heterocyclic thiophene ring, and the piperazine ring with its attached sulfonyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Research on the synthesis of similar compounds often involves exploring novel reactions, demonstrating the potential for creating diverse molecular structures with varying biological activities. For example, studies have detailed the one-pot synthesis of chlorosulfonyl derivatives characterized by their sulfonyl groups, indicative of the synthetic versatility of sulfur-containing compounds (A. M. Qaisi et al., 2004).
Biological Activities
- Compounds featuring piperazine and sulfonyl groups, similar to the structure , have been investigated for their anticancer properties. For instance, the study of 4-methylpiperazine-1-carbodithioc acid derivatives revealed significant in vivo and in vitro anticancer activity with low toxicity (Xiaomei Jiang et al., 2007).
Chemical Properties and Applications
- The exploration of the chemical properties of sulfonyl and phenylthiophene derivatives, such as their reactivity, stability, and potential as intermediates for further chemical transformations, underscores the importance of such compounds in synthetic chemistry. This includes their use in creating polymers, pharmaceuticals, and materials with specific functional properties (E. Shouji et al., 1994).
Environmental and Toxicological Studies
- Some research has focused on the environmental persistence and potential toxicological impacts of similar compounds, aiming to understand their behavior in biological systems and their safety profile (Xiaowan Li et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that result in antimicrobial activity .
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning of microbial cells, leading to their death .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-23(26)21-22(20(17-30-21)19-10-6-3-7-11-19)31(27,28)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRICDKRFNRCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754296.png)
![Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2754297.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)

![7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)




![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

